molecular formula C13H10N2O3 B10757696 4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol CAS No. 117767-16-5

4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol

Cat. No.: B10757696
CAS No.: 117767-16-5
M. Wt: 242.23 g/mol
InChI Key: WLDZDEMGKFWJNR-UHFFFAOYSA-N
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Description

4-(6-Hydroxy-1H-indazol-3-yl)benzene-1,3-diol is a sophisticated synthetic organic compound of significant interest in biochemical and pharmacological research, particularly in the field of kinase inhibition. Its molecular structure, featuring a benzenediol (resorcinol) moiety linked to a hydroxyindazole core, is designed to mimic the ATP-binding site of various protein kinases. This design makes it a valuable scaffold for developing potent and selective inhibitors targeting key signaling pathways implicated in disease progression.

Properties

CAS No.

117767-16-5

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol

InChI

InChI=1S/C13H10N2O3/c16-7-1-3-9-11(5-7)14-15-13(9)10-4-2-8(17)6-12(10)18/h1-6,16-18H,(H,14,15)

InChI Key

WLDZDEMGKFWJNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)NN=C2C3=C(C=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Stepwise Procedure

  • Reactant Preparation : 6-Hydroxyindazole (1.69 mmol) and benzene-1,3-diol (1.69 mmol) are dissolved in anhydrous DMF.

  • Base Addition : CsF (3.0 equiv) is added to the mixture to activate the hydroxyl groups.

  • Reaction Conditions : The solution is stirred at room temperature for 3–24 hours under an inert atmosphere.

  • Workup : The crude product is purified via silica gel chromatography using ethyl acetate/hexane mixtures.

Key Parameters

ParameterValue/Description
SolventDMF or MeCN
BaseCsF (3.0–4.0 equiv)
TemperatureRoom temperature (25°C)
Reaction Time3–24 hours
Yield60–75% (estimated)

The mechanism involves deprotonation of the hydroxyl groups on benzene-1,3-diol, followed by electrophilic substitution at the C3 position of 6-hydroxyindazole. Steric and electronic effects influence regioselectivity, favoring the para position on the benzene ring.

Cyclization of Hydrazine Derivatives

Cyclocondensation of hydrazines with carbonyl-containing precursors provides an alternative route. For example, reacting 3,5-dihydroxybenzaldehyde with 6-hydroxy-1H-indazole-3-carbohydrazide under acidic conditions forms the target compound via intramolecular cyclization.

Reaction Overview

  • Hydrazide Formation : 6-Hydroxyindazole-3-carboxylic acid is treated with thionyl chloride to generate the acyl chloride, followed by reaction with hydrazine.

  • Cyclization : The hydrazide reacts with 3,5-dihydroxybenzaldehyde in ethanol under reflux, catalyzed by p-toluenesulfonic acid (PTSA).

Critical Factors

FactorImpact
Acid CatalystPTSA (10 mol%) accelerates imine formation
TemperatureReflux (78°C) ensures completion
Yield50–60% (estimated)

Structural Characterization and Validation

Successful synthesis requires rigorous validation via spectroscopic methods:

Spectral Data

TechniqueKey Observations
¹H NMR (CDCl₃)δ 7.02 (d, J=8.0 Hz, Ar-H), δ 5.76 (s, OH)
IR (KBr)3311 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N)
HRMS m/z 242.23 [M+H]⁺

X-ray Crystallography

Crystal structures (PDB: KN2) confirm the planar indazole core and hydrogen-bonding network between hydroxyl groups .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl groups undergo oxidation under controlled conditions. Key findings include:

Reaction TypeReagents/ConditionsProductsYieldReference
Hydroxy → QuinoneH₂O₂ in basic medium (e.g., NaOH)1,2-Benzoquinone derivatives65–78%
Indazole ring oxidationKMnO₄ (acidic conditions)Indazole-6-one derivativesNot reported
  • Mechanism : Oxidation of the para-hydroxyl groups proceeds via radical intermediates, forming quinones. The indazole ring remains intact under mild conditions but may oxidize under harsher treatments .

Reduction Reactions

The compound’s reducible sites include the indazole ring and hydroxyl substituents:

Reaction TypeReagents/ConditionsProductsYieldReference
Hydroxyl group reductionNaBH₄ in ethanolDiol → Alcohol derivatives45–60%
Catalytic hydrogenationPd/C, H₂ (1 atm)Partial saturation of aromatic rings70–85%
  • Selectivity : Hydrogenation preferentially targets the benzene ring over the indazole system .

Substitution Reactions

Nucleophilic substitution and etherification are prominent:

Reaction TypeReagents/ConditionsProductsYieldReference
AlkylationR-X (e.g., CH₃I), K₂CO₃Methoxy-substituted derivatives80–92%
AcylationAcCl, pyridineAcetyl-protected intermediates75–88%
SulfonationSO₃H derivativesSulfonated analogs60–70%
  • Key Conditions :

    • Alkylation requires anhydrous conditions and elevated temperatures (60–80°C) .

    • Protecting groups (e.g., tert-butyldiphenylsilyl) enhance regioselectivity during functionalization .

Stability and Degradation

The compound exhibits pH-dependent stability:

ConditionObservationReference
pH < 3Rapid degradation via protonation of hydroxyl groups
pH 7–9Stable for >24 hours at 25°C
UV lightPhotooxidation to quinones

Comparative Reactivity with Analogues

The presence of multiple hydroxyl groups distinguishes it from structurally similar compounds:

CompoundKey Reactivity Difference
4-(1-(4-Bromophenyl)-6-methoxyindazol-3-yl)benzene-1,3-diolMethoxy group resists oxidation, reducing quinone formation
4-(Indazol-3-yl)phenolLacks diol groups, limiting substitution diversity

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives of 4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol. Research indicates that several synthesized compounds exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.

Table 1: Antibacterial Activity of Synthesized Compounds

CompoundZone of Inhibition (mm)Minimum Inhibitory Concentration (μg/mL)Pathogen
5A20100S. aureus
5D18150E. coli
5F2275B. subtilis

These findings suggest that the compound's structure contributes to its effectiveness against bacterial infections, making it a candidate for further development in antibacterial therapies .

Anticancer Properties

The potential anticancer properties of this compound derivatives have been explored through molecular docking studies. These studies indicate that certain derivatives can interact effectively with cancer-related targets, such as histone deacetylase enzymes, which are implicated in cancer progression.

Case Study: Molecular Docking Analysis
A study utilized molecular docking to evaluate the binding affinity of synthesized indazole derivatives to the active site of histone deacetylase 1. The results demonstrated that specific compounds exhibited strong binding interactions, suggesting their potential as inhibitors in cancer treatment strategies .

Pharmacological Studies

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) analyses have been employed to identify key structural features necessary for biological activity. By utilizing these computational methods, researchers can predict the effectiveness of various derivatives based on their chemical structure.

Table 2: Key Features Identified in Pharmacophore Modeling

Feature TypeDescription
Hydrogen Bond DonorPresence of hydroxyl groups
Aromatic RingIndazole and benzene rings
Hydrophobic RegionNon-polar substituents

These insights facilitate the design of new compounds with enhanced biological activity by modifying existing structures based on identified pharmacophoric features .

Mechanism of Action

The mechanism of action of 4-(6-HYDROXY-1H-INDAZOL-3-YL)BENZENE-1,3-DIOL involves its interaction with specific molecular targets, such as estrogen receptor alpha and nuclear receptor coactivator 2 . By binding to these targets, the compound can modulate the activity of these receptors and influence various cellular pathways. For example, its interaction with estrogen receptor alpha can lead to the activation or suppression of gene expression, depending on the specific context and cellular environment . This modulation of receptor activity can have significant effects on cellular processes, including cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
4-(6-Hydroxy-1H-indazol-3-yl)benzene-1,3-diol Indazole + benzene-1,3-diol 6-OH on indazole 242.23 ERα binding (2.6 Å resolution)
Genistein Isoflavone 4',5,7-trihydroxyisoflavone 270.24 Natural ER ligand (PDB ID: 2QA8, 1.85 Å)
4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) Thiadiazole + benzene-1,3-diol Methyl on thiadiazole 237.25 pH-dependent fluorescence; antimicrobial
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) Thiadiazole + benzene-1,3-diol Heptyl on thiadiazole 335.40 Solvent-dependent aggregation
CBED (benzoxazole derivative) Benzoxazole + benzene-1,3-diol Chlorophenyl substituents 414.29 Dual XO/NLRP3 inhibitor
4-((4-(Isopentyloxy)phenyl)diazenyl)benzene-1,3-diol Azo + benzene-1,3-diol Isopentyloxy group 343.38 Antibacterial (Gram-positive pathogens)

Key Observations :

  • Indazole vs. Thiadiazole : The indazole core in the target compound enables ER binding, while thiadiazole derivatives (C1, C7) exhibit fluorescence and antimicrobial properties due to electron-withdrawing sulfur and nitrogen atoms .
  • Substituent Impact : Alkyl chains (e.g., heptyl in C7) enhance hydrophobicity, promoting molecular aggregation in lipid bilayers , whereas hydroxyl groups in the target compound favor hydrogen bonding with ERα .

Key Findings :

  • ERα Binding : The target compound’s indazole ring and hydroxyl groups facilitate ERα interactions, though genistein exhibits higher binding affinity (1.85 Å vs. 2.6 Å resolution) .
  • Enzyme Inhibition : CBED, a benzoxazole derivative, shows dual inhibition of XO and NLRP3, reducing serum uric acid in mice, whereas the target compound’s enzyme targets are uncharacterized .
  • Antimicrobial Activity : Azo derivatives with benzene-1,3-diol exhibit potent Gram-positive activity, likely due to membrane disruption, while thiadiazole derivatives (C1/C7) require further in vivo validation .

Physicochemical and Pharmacokinetic Properties

  • Solubility and Aggregation : Thiadiazole derivatives (C1/C7) demonstrate solvent-dependent fluorescence; C7’s heptyl chain increases hydrophobicity, reducing aqueous solubility but enhancing lipid bilayer interactions .
  • pH Sensitivity : C1 and C7 show pH-dependent fluorescence quenching, suggesting utility as biosensors .
  • Safety Profile: CBED exhibits higher safety than allopurinol in mice , while the target compound’s toxicity remains unstudied.

Biological Activity

4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol, a compound with a unique indazole structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a hydroxyl group on the indazole moiety and a diol group on the benzene ring, which may contribute to its biological activity. Its chemical structure can be represented as follows:

C10H10N2O3\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}_3

Research indicates that this compound exhibits multiple mechanisms of action:

  • Antimicrobial Activity : The compound demonstrates significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Antiparasitic Effects : In vitro studies have shown that this compound inhibits the growth of Plasmodium falciparum, the causative agent of malaria. The IC50 values for inhibition range between 600 nM and 1.7 µM, suggesting strong antiparasitic potential .
  • Cytotoxicity : Evaluations of cytotoxic effects on human cell lines (e.g., Hep G2) indicate that while the compound is effective against parasites, it also exhibits cytotoxicity with IC50 values around 0.8 ± 0.2 μM . This dual action necessitates further optimization for therapeutic use.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget Organism/Cell TypeIC50/MIC ValuesReference
AntibacterialStaphylococcus aureus50 µg/mL
AntibacterialEscherichia coli100 µg/mL
AntiparasiticPlasmodium falciparum600 nM - 1.7 µM
CytotoxicityHep G2 cells0.8 ± 0.2 μM

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : A study conducted by researchers at a leading university demonstrated that the compound significantly inhibited bacterial growth in vitro, showcasing its potential as an antibiotic agent .
  • Antimalarial Activity : In a comparative study involving multiple laboratories across continents, the compound was consistently effective against different strains of P. falciparum, indicating its robust antimalarial properties despite varying experimental conditions .
  • Safety Profile : Investigations into the cytotoxicity of the compound revealed that while it effectively targets pathogens, it also poses risks to human liver cells, emphasizing the need for careful dosage management in therapeutic applications .

Q & A

Q. What synthetic routes are commonly employed for 4-(6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol, and what purification protocols ensure high yields?

The compound can be synthesized via multi-step organic reactions, such as diazo-coupling or heterocyclic condensation. For example, analogs like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol are synthesized using thiadiazole ring formation followed by purification via column chromatography with silica gel and elution in polar solvents (e.g., methanol/chloroform mixtures) . Reaction yields (e.g., ~49% for similar indazole derivatives) depend on substituent steric effects and solvent optimization .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Structural analysis typically employs:

  • UV-Vis spectroscopy to monitor electronic transitions influenced by substituents (e.g., hydroxyl and indazole groups) .
  • Fluorescence spectroscopy to study pH-dependent emission behavior, with excitation/emission maxima adjusted using phosphate or acetate buffers .
  • X-ray crystallography for resolving 3D conformations, as seen in analogs like 4-(5-methyl-4-phenylisoxazol-3-yl)benzene-1,3-diol .

Advanced Research Questions

Q. How do structural modifications of this compound influence its binding affinity to estrogen receptors (ERs)?

Substituents like trifluoromethyl or allyl groups on the indazole ring alter ligand-receptor distance (e.g., 2.3 Å for trifluoromethyl derivatives vs. 1.82 Å for estradiol). Molecular docking and X-ray crystallography reveal that hydrophobic interactions and hydrogen bonding with ERα/β residues (e.g., Glu353, Arg394) are critical. Comparative studies suggest that bulkier substituents reduce binding efficiency due to steric hindrance .

Q. What experimental protocols are used to investigate pH-dependent fluorescence behavior in this compound?

Fluorescence quenching/enhancement is studied by:

  • Preparing aqueous solutions at varying pH (2–12) using HCl/NaOH adjustments.
  • Measuring emission spectra at excitation wavelengths (e.g., 320–360 nm) and correlating intensity changes with protonation/deprotonation of hydroxyl groups.
  • Aggregation effects are minimized using low concentrations (~1.2 × 10⁻⁶ M) and organic co-solvents (e.g., DMSO) .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Discrepancies arise from:

  • Assay variability : Differences in cell lines (e.g., ER-positive vs. ER-negative) or enzyme sources (e.g., recombinant vs. native BChE).
  • Purity : HPLC validation (≥98% purity) is essential, as impurities like 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives may skew results .
  • Structural analogs : Bioactivity comparisons with validated compounds (e.g., glabridin or resveratrol derivatives) provide reference benchmarks .

Q. What computational strategies predict the ADME properties and target interactions of this compound?

  • Molecular docking (e.g., AutoDock Vina) evaluates binding poses with ERs or cholinesterases, using grid boxes centered on catalytic sites (e.g., ERα’s Leu387/Arg394).
  • ADME prediction tools (e.g., SwissADME) assess solubility, permeability, and metabolic stability. For example, logP values >3 indicate high lipophilicity, requiring formulation adjustments for bioavailability .

Q. Which electrochemical methods optimize detection of metal-ion chelation by benzene-1,3-diol derivatives?

  • Differential pulse polarography (DPP) in acetate buffer (pH 4.0) detects Ni(II) complexes at µg/mL sensitivity.
  • Solvent extraction (e.g., chloroform) isolates the metal-ligand complex, minimizing interference from Ca²⁺/Mg²⁺.
  • Calibration curves (R² > 0.99) validate linearity across 0.05–42 µg/mL ranges .

Methodological Notes

  • Data Validation : Cross-reference crystallographic (PDB entries) and spectroscopic data (e.g., NIST WebBook) to confirm structural assignments .
  • Ethical Compliance : Adhere to safety protocols (e.g., SDS guidelines) when handling indazole derivatives, particularly in mutagenicity assays .

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